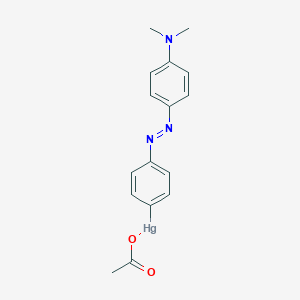
ORGOEGSBRIEKQT-UHFFFAOYSA-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ORGOEGSBRIEKQT-UHFFFAOYSA-M is a complex organomercury compound It is known for its unique structure, which includes a mercury atom coordinated with an acetate group and a phenylazo group substituted with a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ORGOEGSBRIEKQT-UHFFFAOYSA-M typically involves the reaction of mercury(II) acetate with 4-[[4-(dimethylamino)phenyl]azo]phenol. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the mercury center is oxidized to a higher oxidation state.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other ligands, such as halides or thiolates, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride) or thiolates (e.g., thiophenol).
Major Products Formed
Oxidation: Higher oxidation state mercury compounds.
Reduction: Reduced mercury species.
Substitution: New organomercury compounds with different ligands.
Applications De Recherche Scientifique
ORGOEGSBRIEKQT-UHFFFAOYSA-M has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of mercury ions in environmental samples.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biological Studies: Investigated for its interactions with biological molecules and potential use in bioimaging.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the mercury center with various ligands. The dimethylamino group and phenylazo group play crucial roles in stabilizing the mercury center and facilitating its interactions with other molecules. The molecular targets and pathways involved include coordination with sulfur-containing biomolecules and potential inhibition of specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylmercuric acetate
- Dimethylmercury
- Mercury(II) chloride
Comparison
ORGOEGSBRIEKQT-UHFFFAOYSA-M is unique due to its specific coordination environment and the presence of the dimethylamino and phenylazo groups. These structural features confer distinct chemical reactivity and potential applications compared to other organomercury compounds. For example, phenylmercuric acetate lacks the dimethylamino group, which affects its reactivity and applications in analytical chemistry.
Propriétés
Numéro CAS |
19447-62-2 |
|---|---|
Formule moléculaire |
C16H17HgN3O2 |
Poids moléculaire |
483.92 g/mol |
Nom IUPAC |
acetyloxy-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]mercury |
InChI |
InChI=1S/C14H14N3.C2H4O2.Hg/c1-17(2)14-10-8-13(9-11-14)16-15-12-6-4-3-5-7-12;1-2(3)4;/h4-11H,1-2H3;1H3,(H,3,4);/q;;+1/p-1 |
Clé InChI |
ORGOEGSBRIEKQT-UHFFFAOYSA-M |
SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
SMILES canonique |
CC(=O)O[Hg]C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C |
Key on ui other cas no. |
19447-62-2 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonymes |
(4-((4-(dimethylamino)phenyl)azo)phenyl)mercuric acetate 4-DPAPM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















